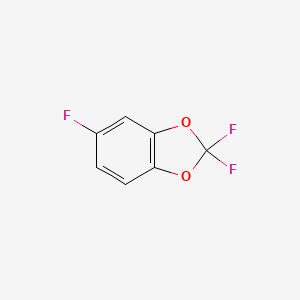

2,2,5-Trifluoro-1,3-benzodioxole

Beschreibung

Significance of Fluorinated Heterocycles in Modern Chemical Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental platforms in the development of new materials and therapeutic agents, present in approximately 85% of bioactive compounds. researchgate.net The introduction of fluorine into these structures has become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals on the market containing fluorine. researchgate.nettcichemicals.com This strategic incorporation has led to the development of numerous "blockbuster" drugs. researchgate.net The fusion of a heterocyclic framework with fluorine atoms offers a high probability of discovering therapeutically useful agents. sigmaaldrich.com

The strategic placement of fluorine atoms in an organic molecule can dramatically alter its physical and chemical characteristics. dovepress.com Fluorine is the most electronegative element, yet it is sterically similar to a hydrogen atom. chemicalbook.com This unique combination allows it to exert powerful electronic effects without substantially increasing the molecule's size. chemicalbook.com The carbon-fluorine (C-F) bond is the strongest in organic chemistry, which often leads to enhanced metabolic stability, thereby increasing a drug's half-life and bioavailability. researchgate.netlookchem.comgoogle.com

Key properties modulated by fluorine incorporation include:

Lipophilicity: Fluorination generally increases a molecule's ability to dissolve in fats and lipids, which can improve its penetration of cell membranes. researchgate.net

Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, a crucial factor in drug design. chemicalbook.comgoogle.com

Binding Affinity: The electronegativity of fluorine can alter a molecule's electronic distribution, potentially leading to stronger and more selective interactions with biological targets like proteins. chemicalbook.comgoogle.com

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly influence the acidity or basicity of nearby functional groups, affecting how a molecule behaves in a biological system. researchgate.netgoogle.com

These modifications are critical in fine-tuning the pharmacokinetic and physicochemical properties of molecules for specific applications in materials science, agrochemicals, and pharmaceuticals. dovepress.comresearchgate.net

Table 1: Effects of Fluorine Incorporation on Molecular Properties

| Property | Impact of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | High strength of the Carbon-Fluorine (C-F) bond resists enzymatic cleavage. lookchem.comgoogle.com |

| Lipophilicity | Increased | The C-F bond is more hydrophobic than the Carbon-Hydrogen (C-H) bond. researchgate.net |

| Binding Affinity | Altered/Enhanced | Fluorine's electronegativity can modify electrostatic interactions with target receptors. chemicalbook.comgoogle.com |

| pKa | Modulated | Strong inductive (electron-withdrawing) effect alters the acidity of nearby functional groups. google.com |

The history of organofluorine chemistry began even before elemental fluorine was isolated. While minerals containing fluorine, like fluorite (calcium fluoride), were used as fluxes in smelting as early as the 16th century, the element itself proved incredibly difficult to isolate due to its extreme reactivity. lookchem.comsigmaaldrich.com Hydrofluoric acid was identified in 1771 after it was observed to etch glass. lookchem.comgoogle.com

The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, who performed a halogen exchange reaction. lookchem.com However, it was French chemist Henri Moissan who first successfully isolated elemental fluorine in 1886 through electrolysis, a discovery that earned him a Nobel Prize. sigmaaldrich.comchemicalbook.comresearchgate.net

Early work with elemental fluorine was fraught with danger, often resulting in explosions. lookchem.com It wasn't until World War II that large-scale production of fluorine became a priority for the Manhattan Project, where it was needed to produce uranium hexafluoride for uranium isotope separation. lookchem.comsigmaaldrich.com In the post-war era, companies like DuPont commercialized major fluorochemicals, including refrigerant gases (Freons) and polytetrafluoroethylene (Teflon), marking the transition of fluorine from a laboratory curiosity to a major chemical commodity. sigmaaldrich.comchemicalbook.com

Table 2: Key Milestones in the History of Fluorine Chemistry

| Year | Event | Significance |

|---|---|---|

| 1771 | Carl Wilhelm Scheele characterizes hydrofluoric acid. lookchem.com | Identification of a key fluorine-containing acid. |

| 1862 | Alexander Borodin reports the first synthesis of an organofluorine compound. lookchem.com | Marks the beginning of synthetic organofluorine chemistry. |

| 1886 | Henri Moissan isolates elemental fluorine (F₂). chemicalbook.comresearchgate.net | First successful isolation of the highly reactive element. |

| 1938 | Roy J. Plunkett accidentally discovers polytetrafluoroethylene (PTFE or Teflon). chemicalbook.com | Paved the way for the development of stable fluoropolymers. |

| 1940s | Large-scale fluorine production for the Manhattan Project. lookchem.comsigmaaldrich.com | Industrial-scale fluorine chemistry is established. |

Overview of the 1,3-Benzodioxole (B145889) Scaffold in Scientific Investigation

The 1,3-benzodioxole, or methylenedioxybenzene, scaffold is a prominent heterocyclic unit found in both natural and synthetic organic chemistry. google.com This structural motif is a key component of numerous natural plant alkaloids, such as Berberine and Sanguinarine, which exhibit a wide spectrum of activity. google.com

In academic and industrial research, the 1,3-benzodioxole scaffold is recognized for its versatility and is associated with a broad range of pharmacological activities. sigmaaldrich.com Its structure allows for diverse chemical modifications, and its "biophoric" nature imparts distinctive properties to the molecules that contain it. sigmaaldrich.com Compounds featuring this scaffold have shown relatively low mammalian toxicity, which is of significant interest in drug development. google.com

Table 3: Investigated Pharmacological Activities of 1,3-Benzodioxole Derivatives

| Category | Specific Activities |

|---|---|

| Neurological | Antidepressant, Anticonvulsant, Antiepileptic google.com |

| Antimicrobial | Antibacterial, Antifungal google.com |

| Oncological | Antitumor, Anticancer google.com |

| Systemic | Anti-inflammatory, Antihypertensive, Antioxidant, Antidiabetic google.com |

| Other | Pesticides, Herbicides, Immunomodulatory google.com |

Positioning of 2,2,5-Trifluoro-1,3-benzodioxole within the Class of Fluorinated Benzodioxoles

This compound (CAS Number: 656-43-9) is a member of the fluorinated benzodioxole class of compounds. chemicalbook.com This class is characterized by the core 1,3-benzodioxole structure with one or more hydrogen atoms replaced by fluorine. The introduction of fluorine atoms to the benzodioxole scaffold is a strategy used to enhance metabolic stability and modify drug-target interactions.

While specific academic research on this compound is not widely published, its position can be understood by examining its close structural analogues, particularly the well-documented compound 2,2-Difluoro-1,3-benzodioxole (B44384) . This difluoro analogue is a versatile intermediate used in the synthesis of agrochemical and pharmaceutical products. google.com It serves as a key building block for creating more complex molecules, including inhibitors of Kv3 potassium channels and renin, which are important in treating cardiovascular diseases. chemicalbook.com

The defining feature of this compound is the presence of three fluorine atoms: two on the dioxole ring's methylene (B1212753) carbon (the 2-position) and one on the benzene (B151609) ring (the 5-position). This trifluorination distinguishes it from its difluoro counterpart and suggests it may possess further modified physicochemical properties, such as altered lipophilicity and electronic distribution, which are of interest in synthetic and medicinal chemistry research.

Table 4: Structural Comparison of Benzodioxole and Fluorinated Analogues

| Compound Name | Structure | Key Features |

|---|---|---|

| 1,3-Benzodioxole |  |

The parent heterocyclic scaffold. |

| 2,2-Difluoro-1,3-benzodioxole |  |

Fluorine atoms at the 2-position, enhancing metabolic stability. |

| This compound |  |

Fluorine atoms at the 2- and 5-positions, combining modifications on both the dioxole and benzene rings. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,5-trifluoro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHQSYSJSWODIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380320 | |

| Record name | 2,2,5-trifluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-43-9 | |

| Record name | 2,2,5-Trifluoro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,5-trifluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,5-trifluoro-1,3-dioxaindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 2,2,5 Trifluoro 1,3 Benzodioxole

Reactivity Profiles of the Fluorinated Dioxole Ring System

The 1,3-benzodioxole (B145889) moiety is a common scaffold in various biologically active molecules and natural products. chemicalbook.comworldresearchersassociations.com The introduction of fluorine atoms, particularly at the 2-position of the dioxole ring to form a difluoromethylene group (-CF2-), enhances metabolic stability by mitigating metabolism by both human and microbial enzymes. asm.orgnih.gov This increased stability is a key reason for the incorporation of the fluorinated benzodioxole structure into pharmaceuticals and agrochemicals. enamine.net

The reactivity of the fluorinated dioxole ring system is characterized by the stability of the -OCF2O- moiety. Direct oxidative defluorination at this fully oxidized carbon is considered unlikely. nih.gov Instead, chemical transformations are typically initiated on the aromatic portion of the molecule. nih.gov For instance, in the case of DFBD, enzymatic attack does not occur on the dioxole ring but rather on the benzene (B151609) ring. The bacterium Pseudomonas putida F1, utilizing its toluene (B28343) dioxygenase, oxidizes the aromatic ring of DFBD to form a cis-dihydrodiol intermediate. asm.orgnih.govresearchgate.net This initial oxidation is a crucial step that precedes the eventual breakdown of the dioxole ring. nih.gov The electron-withdrawing nature of the fluorine atoms on the dioxole ring makes the bridgehead carbon highly electrophilic and susceptible to nucleophilic attack, a key feature in its subsequent decomposition pathways. nih.govresearchgate.net

Investigation of Radical and Ionic Mechanisms in Chemical Transformations

The transformation of fluorinated benzodioxoles can proceed through complex radical and ionic pathways. The specific mechanism often depends on the reaction conditions, such as the presence of catalysts, light, or biological enzymes. These pathways can involve single-electron transfers to generate radical ions or the formation of carbanionic intermediates.

Recent studies have demonstrated that the 1,3-benzodioxole core can undergo direct single electron oxidation (SET) under photocatalytic conditions. rsc.org This process, which had not been extensively reported previously, avoids the need for hydrogen atom transfer (HAT) catalysts. rsc.org

The proposed mechanism involves the following steps:

Formation of a Radical Cation: The 1,3-benzodioxole molecule is oxidized by an excited-state photocatalyst, resulting in the formation of a radical cation intermediate. rsc.org

Deprotonation: In the presence of a base, this radical cation is deprotonated at the 2-position to generate a 1,3-benzodioxol-2-yl radical. rsc.org

Radical Addition: This radical intermediate can then participate in further reactions, such as addition to activated alkenes. rsc.org

This SET pathway opens up novel routes for the functionalization of the benzodioxole scaffold. The resulting radical can be further reduced to form a carbanion, leading to a crossover from a radical to a polar mechanism, enabling a variety of subsequent chemical transformations. rsc.org

Carbanions are key intermediates in many organic reactions. The presence of fluorine atoms can significantly influence the stability and reactivity of adjacent carbanionic centers. Fluorine's high electronegativity provides a stabilizing inductive effect on a pyramidal carbanion.

In the context of fluorinated benzodioxoles, carbanions can be generated through several pathways. One such pathway involves the reduction of a carbon-centered radical, as seen in the photoredox cycle described above. rsc.org Following its formation, the α-CF3 carbanion can undergo various termination pathways. rsc.org A common pathway is β-fluoride elimination, which leads to the formation of a gem-difluoroalkene. rsc.org This step regenerates the photocatalyst and completes the catalytic cycle. The capture of these in situ generated carbanions by electrophiles is a powerful strategy for constructing complex molecules. rsc.org

Mechanistic Understanding of Defluorination Processes

Defluorination, the cleavage of the highly stable carbon-fluorine bond, is a critical process in the degradation of fluorinated organic compounds. manchester.ac.ukresearchgate.net While the C-F bond is the strongest single bond in organic chemistry, several microbial and chemical mechanisms have been identified that can achieve its cleavage. manchester.ac.ukacs.org

A particularly well-studied example is the biodegradation of 2,2-Difluoro-1,3-benzodioxole (B44384) (DFBD) by Pseudomonas putida F1. asm.orgnih.govnih.gov This process showcases a novel defluorination mechanism that does not directly attack the C-F bonds initially. Instead, it proceeds via a series of enzymatic and spontaneous chemical reactions. nih.gov

The proposed mechanism is as follows:

Aromatic Ring Oxidation: The process is initiated by toluene dioxygenase, which oxidizes the benzene ring of DFBD to form 4,5-cis-dihydroxydihydro-2,2-difluoro-1,3-benzodioxole (4,5-DD-DFBD). nih.govresearchgate.net

Intermediate Instability: This dihydrodiol intermediate is highly unstable, a property attributed to the potent electron-withdrawing effect of the adjacent -OCF2- group. nih.gov This instability makes the bridgehead carbon highly susceptible to nucleophilic attack. nih.govresearchgate.net

Ring Opening and Rearomatization: The 4,5-DD-DFBD intermediate is proposed to decompose spontaneously. This decomposition involves the cleavage of a C-O bond in the dioxole ring, driven by the energy gained from rearomatization of the benzene ring. nih.govresearchgate.net

Hydrolysis and Defluorination: The cleavage of the dioxole ring forms a highly unstable –OCF2O– moiety. This group undergoes rapid hydrolysis to produce carbon dioxide and releases the two fluorine atoms as fluoride (B91410) ions. nih.govresearchgate.net The other major product of this decomposition is 1,2,3-trihydroxybenzene (pyrogallol). nih.gov

This enzymatic pathway highlights an indirect but highly efficient route to defluorination, achieving rates significantly higher than previously reported for microbial defluorination of multiply fluorinated carbons. asm.orgnih.gov Other defluorination mechanisms for fluorinated aromatics can involve oxidative C-F activation, where an initial electrophilic attack by an oxidant leads to a ketone intermediate, which can then rearrange and eliminate fluoride. manchester.ac.uknih.gov Reductive defluorination, often mediated by hydrated electrons, is another key pathway for the degradation of some classes of fluorinated compounds. acs.org

Data Tables

Table 1: Proposed Mechanistic Steps for the Biodegradation and Defluorination of 2,2-Difluoro-1,3-benzodioxole (DFBD) by Pseudomonas putida F1. Data derived from studies on DFBD, a model for 2,2,5-Trifluoro-1,3-benzodioxole.

| Step | Reactant | Key Enzyme/Process | Intermediate/Product | Key Observation | Reference |

| 1 | 2,2-Difluoro-1,3-benzodioxole (DFBD) | Toluene Dioxygenase | 4,5-cis-dihydroxydihydro-2,2-difluoro-1,3-benzodioxole (4,5-DD-DFBD) | Initial oxidation of the aromatic ring. | asm.orgnih.govresearchgate.net |

| 2 | 4,5-DD-DFBD | Dihydrodiol Dehydrogenase | 4,5-dihydroxy-DFBD (Minor Pathway) | Oxidation of the dihydrodiol. Retains -CF2- group. | nih.gov |

| 3 | 4,5-DD-DFBD | Acid-catalyzed Dehydration | 4-hydroxy-DFBD and 5-hydroxy-DFBD (Minor Pathway) | Dehydration product. Retains -CF2- group. | nih.gov |

| 4 | 4,5-DD-DFBD | Spontaneous Decomposition | Unstable trihydroxy intermediate | Major pathway driven by instability of 4,5-DD-DFBD. | nih.govresearchgate.net |

| 5 | Unstable trihydroxy intermediate | C-O Bond Cleavage, Rearomatization, Hydrolysis | Pyrogallol, CO2, 2 F⁻ | Ring opening and release of fluoride ions. | nih.govresearchgate.net |

Advanced Spectroscopic Characterization of Fluorinated Benzodioxole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structural arrangement of atoms in 2,2,5-Trifluoro-1,3-benzodioxole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed molecular map can be constructed.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the aromatic protons would provide key information. The substitution pattern on the benzene (B151609) ring will dictate the chemical shifts and coupling patterns of the remaining protons. For comparison, in the related compound 1,3-benzodioxole (B145889), the aromatic protons typically appear in the range of 6.8 ppm, while the methylene (B1212753) protons of the dioxole ring are observed around 5.9 ppm. chemicalbook.com For this compound, the single fluorine atom on the aromatic ring would induce splitting in the signals of adjacent protons, providing further structural confirmation.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum offers a count of the non-equivalent carbon atoms and information about their chemical environment. The carbon atoms bonded to fluorine will exhibit characteristic splitting (C-F coupling). The quaternary carbon of the CF₂ group in the dioxole ring is expected to appear as a triplet. For instance, in 2,2-dimethyl-1,3-benzodioxole, the quaternary carbon appears at a distinct chemical shift. chemicalbook.com In this compound, the aromatic carbons will show a range of chemical shifts influenced by the electron-withdrawing fluorine substituents.

¹⁹F NMR (Fluorine-19 NMR): As a fluorine-containing compound, ¹⁹F NMR is particularly informative. It would show distinct signals for the fluorine atoms on the aromatic ring and the CF₂ group. The chemical shifts provide information about the electronic environment of the fluorine atoms. For example, the ¹⁹F NMR spectrum of 2-(trifluoromethyl)anisole shows a singlet at -61.9 ppm for the CF₃ group. researchgate.net For this compound, one would expect to see two distinct fluorine environments: one for the aromatic fluorine and another for the geminal fluorines on the dioxole ring, with potential coupling between them. General ranges for fluorine chemical shifts are -70 to -20 ppm for -F-C=O, +40 to +80 ppm for -CF₃, +80 to +140 ppm for -CF₂, and +140 to +250 ppm for -CF-. ucsb.edu

Table 1: Predicted NMR Data for this compound (Based on Analogous Compounds)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | 6.9 - 7.5 | Multiplet | Aromatic protons, with splitting patterns influenced by the fluorine substituent. |

| ¹³C | 100 - 150 | Multiplet | Aromatic carbons, with C-F coupling. |

| ~120 (t) | Triplet | CF₂ carbon in the dioxole ring. | |

| ¹⁹F | Aromatic F: -100 to -140 | Multiplet | Chemical shift is dependent on the electronic environment. |

| CF₂: +80 to +140 | Triplet | Coupling to the aromatic fluorine may be observed. |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Techniques

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule, which are determined by its structure and bonding. These techniques are highly sensitive to the functional groups present in this compound.

The FT-IR and Raman spectra of benzodioxole derivatives are well-characterized. For instance, in 5-nitro-1,3-benzodioxole, the asymmetric and symmetric C-O-C stretching vibrations are observed in the regions of 1150-1250 cm⁻¹ and 1000-1050 cm⁻¹, respectively. cnr.it The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. orientjchem.org

For this compound, the introduction of fluorine atoms will significantly influence the vibrational spectra. The strong C-F stretching vibrations are expected to appear in the region of 1000-1400 cm⁻¹. These bands are often intense in the IR spectrum. The presence of the CF₂ group will also give rise to characteristic scissoring and rocking modes at lower frequencies.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| C-F Stretch (Aromatic) | 1100 - 1200 | FT-IR |

| C-F Stretch (Aliphatic CF₂) | 1000 - 1100 | FT-IR |

| C-O-C Asymmetric Stretch | 1150 - 1250 | FT-IR |

| C-O-C Symmetric Stretch | 1000 - 1050 | Raman |

| Aromatic Ring Vibrations | 1400 - 1600 | FT-IR, Raman |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of 176.09 g/mol . beilstein-journals.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzodioxole derivatives involve the loss of fragments from the dioxole ring. For this compound, characteristic fragments would likely include the loss of CF₂ and subsequent rearrangements of the aromatic ring. Analysis of the isotopic pattern of the molecular ion and its fragments can further confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzodioxole chromophore.

For the parent 1,3-benzodioxole, electronic transitions are observed in the UV region. orientjchem.org The introduction of fluorine atoms, being electron-withdrawing, can cause a shift in the absorption maxima (a hypsochromic or blue shift) compared to the unsubstituted parent compound. The specific wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivities (ε) provide a fingerprint of the electronic structure of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Studies on related benzodioxole derivatives have shown that the benzodioxole moiety is generally planar. ucsb.edu For this compound, X-ray diffraction would confirm the planarity of the fused ring system and reveal the precise orientation of the fluorine atoms. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the solid-state architecture.

Computational Approaches and Theoretical Studies on 2,2,5 Trifluoro 1,3 Benzodioxole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine the electron distribution and energy of a molecule, which in turn dictate its structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govresearchgate.net DFT is particularly valuable for studying fluorinated compounds like 2,2,5-trifluoro-1,3-benzodioxole due to its balance of computational cost and accuracy. emerginginvestigators.org

DFT calculations can predict a variety of electronic properties that are crucial for understanding the reactivity of this compound. The introduction of three fluorine atoms has a significant impact on the electronic properties of the benzodioxole scaffold. emerginginvestigators.org Fluorine's high electronegativity leads to a redistribution of electron density, which can be quantified through calculations of molecular electrostatic potential (MEP) and atomic charges. researchgate.net The MEP map highlights the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key indicators of reactivity that can be calculated using DFT. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. researchgate.net For this compound, the fluorine atoms are expected to lower the energies of both the HOMO and LUMO, potentially increasing the HOMO-LUMO gap and thus enhancing the molecule's stability. emerginginvestigators.org

Table 1: Predicted Electronic Properties of this compound based on DFT Principles

| Property | Predicted Effect of Trifluorination | Rationale |

| Dipole Moment | Increased | The high electronegativity of fluorine atoms creates significant bond dipoles, leading to a larger overall molecular dipole moment. methodist.edu |

| HOMO Energy | Decreased | The electron-withdrawing nature of fluorine atoms stabilizes the molecule, lowering the energy of the highest occupied molecular orbital. emerginginvestigators.org |

| LUMO Energy | Decreased | The inductive effect of the fluorine atoms also lowers the energy of the lowest unoccupied molecular orbital. emerginginvestigators.org |

| HOMO-LUMO Gap | Increased | The stabilization of both HOMO and LUMO often leads to a larger energy gap, suggesting increased kinetic stability. emerginginvestigators.org |

| Molecular Electrostatic Potential (MEP) | Negative potential around fluorine atoms, positive potential on the aromatic ring | The electronegative fluorine atoms will be regions of high electron density, while the aromatic ring will be comparatively electron-deficient. researchgate.net |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a small molecule, such as this compound or its derivatives, might interact with a biological target, typically a protein. nih.govmdpi.com

By simulating the interaction between a ligand and a protein's binding site, molecular docking can estimate the binding affinity, often expressed as a docking score or binding free energy. mdpi.comresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com These predictions are crucial for screening virtual libraries of compounds and prioritizing candidates for further experimental testing. nih.govnih.gov

For this compound, molecular docking could be employed to explore its potential as a ligand for various protein targets. The fluorinated benzodioxole moiety is present in several biologically active compounds, suggesting its potential to form favorable interactions within protein binding pockets. enamine.net The fluorine atoms can participate in hydrogen bonds and other non-covalent interactions, which can significantly influence binding affinity. methodist.edu

Molecular dynamics (MD) simulations can further refine the predictions from molecular docking. nih.govnih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the dynamics of their interactions. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with Various Protein Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Effect |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| Monoamine Oxidase B (MAO-B) | -7.9 | Tyr435, Gln206, Cys172 | Neuroprotective |

| Cytochrome P450 2D6 | -9.1 | Phe120, Asp301, Glu216 | Drug metabolism inhibition |

| GABA-A Receptor | -8.2 | Phe99, Tyr157, Thr202 | Anxiolytic |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual binding affinities would need to be determined through specific computational and experimental studies.

Conformational Analysis Using Advanced Computational Methods

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity and chemical reactivity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. nih.gov Advanced computational methods, such as potential energy surface (PES) scanning and molecular dynamics simulations, are used to explore the conformational landscape of a molecule. mdpi.com

For this compound, conformational analysis would focus on the orientation of the trifluoromethyl group relative to the benzodioxole ring system. The five-membered dioxole ring is not perfectly planar, and its puckering can be influenced by the substituents. The fluorine atoms on the C2 position and the C5 position of the benzene (B151609) ring will introduce steric and electronic constraints that determine the preferred conformations. Computational methods can calculate the relative energies of different conformers, providing a statistical distribution of the likely shapes of the molecule in different environments (e.g., in gas phase or in solution). nih.gov

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates that are often difficult to observe experimentally. nih.govrsc.org By mapping the potential energy surface of a reaction, chemists can understand the step-by-step process of bond breaking and formation.

For instance, a study on the biodegradation of the related compound 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD) proposed a detailed reaction mechanism based on experimental and computational evidence. nih.gov The study suggested that the enzymatic oxidation of DFBD by toluene (B28343) dioxygenase leads to an unstable dihydrodiol intermediate. nih.gov The subsequent decomposition of this intermediate, driven by the electronic effects of the difluoromethylene group, results in the release of fluoride (B91410) ions and the formation of pyrogallol. nih.gov A similar approach could be used to model the metabolism or synthetic reactions of this compound, predicting the most likely reaction pathways and identifying key intermediates and transition states.

Table 3: Proposed Intermediates in a Hypothetical Hydroxylation Reaction of this compound

| Step | Intermediate/Transition State | Description |

| 1 | Initial Reactant | This compound |

| 2 | Transition State 1 | Formation of an epoxide on the benzene ring. |

| 3 | Arene Oxide Intermediate | A reactive epoxide intermediate is formed on the aromatic ring. |

| 4 | Transition State 2 | Ring opening of the epoxide to form a carbocation. |

| 5 | Phenolic Product | Formation of a hydroxylated derivative of this compound. |

Note: This table represents a simplified, hypothetical reaction pathway. Actual mechanisms would be more complex and require detailed computational investigation.

Derivatives and Analogs of 2,2,5 Trifluoro 1,3 Benzodioxole: Synthesis and Research

Rational Design Principles for Novel Fluorinated Benzodioxole Scaffolds

The rational design of novel fluorinated benzodioxole scaffolds is a cornerstone of modern medicinal chemistry, aiming to enhance the therapeutic potential of these compounds. This approach leverages the unique properties of fluorine to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for the development of effective and safe drug candidates. nih.gov

Fluorine's high electronegativity and small size allow it to modulate the electronic properties and conformation of a molecule without significantly increasing its steric bulk. In the context of benzodioxole scaffolds, introducing fluorine or trifluoromethyl groups can:

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability can lead to a longer half-life and improved bioavailability of the drug.

Increase Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a key consideration in the design of drugs targeting the central nervous system.

Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be crucial for optimizing a drug's solubility and its interactions with biological targets.

Improve Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, with protein targets. These interactions can lead to higher binding affinity and selectivity.

By strategically incorporating fluorine into the benzodioxole scaffold, researchers can fine-tune the molecule's properties to achieve a desired biological effect. This data-driven approach, often guided by computational modeling and structure-activity relationship (SAR) studies, allows for the creation of novel compounds with improved therapeutic profiles. nih.gov

Synthesis of Substituted Benzodioxole Derivatives for Specific Research Objectives

The synthesis of substituted benzodioxole derivatives is a dynamic area of research, driven by the quest for new therapeutic agents with enhanced efficacy and specificity. acs.org Various synthetic strategies are employed to create a diverse range of these compounds, each tailored to a specific research objective.

A common approach involves the reaction of catechols with appropriate reagents to form the benzodioxole ring. For instance, 2-phenyl-substituted 1,3-benzodioxole (B145889) derivatives can be synthesized by reacting catechol with benzoic acid derivatives in the presence of a catalyst like polyphosphoric acid. researchgate.net This method offers a versatile route to a wide array of compounds with different substitution patterns on the phenyl ring.

The introduction of various functional groups onto the benzodioxole scaffold allows for the exploration of a broad chemical space and the optimization of biological activity. nih.gov For example, the synthesis of benzodioxole-based thiosemicarbazone derivatives has been pursued to develop new anticancer agents. mdpi.com These compounds are designed to chelate iron, a crucial element for DNA synthesis and repair, thereby inhibiting the growth of cancer cells.

Furthermore, the development of hybrid molecules, which combine the benzodioxole scaffold with other pharmacologically active moieties, represents a promising strategy for creating multifunctional drugs. This approach aims to leverage the synergistic effects of the combined fragments to achieve improved therapeutic outcomes.

The hybridization of the benzodioxole scaffold with pyrimidine (B1678525) moieties has emerged as a promising strategy in the development of novel therapeutic agents. nih.gov Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids and are found in a wide range of biologically active molecules, including many approved drugs. researchgate.net

The rationale behind creating benzodioxole-pyrimidine hybrids is to combine the favorable physicochemical properties of the fluorinated benzodioxole core with the diverse biological activities of the pyrimidine ring. This molecular hybridization can lead to compounds with unique pharmacological profiles and potentially synergistic effects.

The synthesis of these hybrid systems often involves multi-step reaction sequences. For example, a pyrimidine derivative bearing a suitable functional group, such as a halogen or an amino group, can be coupled with a benzodioxole derivative using various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. Alternatively, a pyrimidine ring can be constructed onto a pre-existing benzodioxole scaffold.

The biological evaluation of these hybrid compounds is a critical step in the drug discovery process. It involves a battery of in vitro and in vivo assays to assess their potency, selectivity, and toxicity. The data obtained from these studies provide valuable insights into the structure-activity relationships of these hybrid systems and guide the design of next-generation compounds with improved therapeutic properties.

The conjugation of benzodioxole and thiazole (B1198619) rings represents a significant area of research in the development of new therapeutic agents. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a key structural component in many biologically active compounds, including vitamin B1 (thiamine) and numerous synthetic drugs. youtube.com The rationale for creating benzodioxole-thiazole conjugates lies in the potential for synergistic effects, where the benzodioxole moiety can enhance the pharmacokinetic properties of the thiazole-based pharmacophore.

The synthesis of these conjugates can be achieved through various synthetic routes. A common method involves the Hantzsch thiazole synthesis, where a thiourea (B124793) or thioamide derivative of benzodioxole is reacted with an α-haloketone. This allows for the introduction of diverse substituents on the thiazole ring, enabling the fine-tuning of the molecule's biological activity.

Benzodioxole-thiazole conjugates have been investigated for a range of therapeutic applications, particularly as anticancer agents. researchgate.net The thiazole ring is known to interact with various biological targets, including enzymes and receptors involved in cell proliferation and survival. By attaching the benzodioxole scaffold, researchers aim to improve the drug-like properties of these compounds, such as their solubility, metabolic stability, and cell permeability.

For example, studies have shown that certain thiazole derivatives exhibit potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase that is often overexpressed in cancer cells and plays a key role in tumor growth and metastasis. nih.gov The incorporation of a benzodioxole moiety into these inhibitors could potentially enhance their efficacy and reduce their off-target effects.

The biological evaluation of benzodioxole-thiazole conjugates involves a comprehensive assessment of their in vitro and in vivo activity. This includes cytotoxicity assays against various cancer cell lines, as well as studies to elucidate their mechanism of action. The data from these evaluations are crucial for identifying promising lead compounds for further development.

The incorporation of a cyclopropane (B1198618) ring into the benzodioxole scaffold has garnered significant interest in medicinal chemistry due to the unique structural and electronic properties of the cyclopropyl (B3062369) group. nih.gov This three-membered ring is highly strained and possesses a high degree of s-character in its C-C bonds, which imparts it with properties that are intermediate between those of alkanes and alkenes.

The synthesis of cyclopropyl-benzodioxole analogs can be achieved through various methods, including the Simmons-Smith reaction, where a diiodomethane (B129776) and a zinc-copper couple are used to cyclopropanate an olefin precursor. Another approach involves the use of diazo compounds and a metal catalyst, such as rhodium or copper, to effect cyclopropanation. These methods allow for the stereoselective synthesis of cyclopropyl-benzodioxole analogs, which is crucial for optimizing their biological activity.

The introduction of a cyclopropane ring can have a profound impact on the pharmacological properties of a molecule. It can:

Introduce Conformational Constraints: The rigid nature of the cyclopropane ring can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a particular biological target.

Modulate Lipophilicity: The cyclopropyl group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Improve Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which can lead to a longer half-life and improved bioavailability.

Cyclopropyl-benzodioxole analogs have been explored for various therapeutic applications. For example, they have been investigated as potential antiviral agents, where the cyclopropane ring can mimic the transition state of an enzymatic reaction, leading to potent inhibition. They have also been studied as central nervous system agents, where their increased lipophilicity can facilitate their entry into the brain.

The biological evaluation of these analogs involves a range of in vitro and in vivo assays to assess their potency, selectivity, and pharmacokinetic properties. The data from these studies provide valuable insights into the structure-activity relationships of these compounds and guide the design of new analogs with improved therapeutic potential.

Carboxylic acid derivatives of benzodioxole are important synthetic intermediates that provide a versatile platform for the synthesis of a wide range of functionalized compounds. researchgate.net The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and ketones, allowing for the introduction of diverse structural motifs and the fine-tuning of the molecule's physicochemical and biological properties. nih.govscirp.org

The synthesis of benzodioxole carboxylic acids can be achieved through various methods. One common approach involves the oxidation of a methyl or formyl group attached to the benzodioxole ring. Another method is the carboxylation of a benzodioxole-lithium or Grignard reagent with carbon dioxide.

Once the carboxylic acid is obtained, it can be functionalized using a variety of standard chemical transformations. nih.gov For example:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. Esters are often used as prodrugs to improve the oral bioavailability of a drug.

Amidation: Reaction with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), affords the corresponding amide. Amides are a common functional group in many drugs and can participate in hydrogen bonding interactions with biological targets.

Ketone Synthesis: Reaction with an organometallic reagent, such as an organolithium or Grignard reagent, followed by an aqueous workup, can lead to the formation of a ketone. Ketones can serve as key intermediates for further synthetic manipulations.

The functionalization of benzodioxole carboxylic acids has been extensively explored in the context of drug discovery. For example, benzodioxole-based amides have been synthesized and evaluated as potential inhibitors of various enzymes, including histone deacetylases (HDACs) and fatty acid amide hydrolase (FAAH). The ability to readily modify the amide substituent allows for the optimization of the compound's potency and selectivity.

Furthermore, the carboxylic acid group can be used as a handle for the attachment of other molecular fragments, such as peptides, carbohydrates, or fluorescent tags. This enables the development of sophisticated molecular probes and drug delivery systems.

Strategies for Diversity-Oriented Synthesis of Benzodioxole Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of large and structurally diverse collections of small molecules, known as libraries. cam.ac.ukcam.ac.uk The goal of DOS is to explore a broad region of chemical space in order to identify novel compounds with interesting biological activities. nih.govbroadinstitute.org When applied to the benzodioxole scaffold, DOS can provide a rich source of new lead compounds for drug discovery. nih.gov

There are two main approaches to DOS:

Reagent-Based DOS: In this approach, a common starting material is treated with a variety of different reagents to generate a diverse set of products. For example, a benzodioxole derivative with multiple reactive sites can be subjected to a series of parallel reactions, each employing a different set of reagents, to create a library of compounds with diverse substitution patterns.

Substrate-Based DOS: In this approach, a diverse set of starting materials is subjected to a common set of reactions to generate a library of products. For example, a library of substituted catechols can be reacted with a common reagent, such as difluorodibromomethane, to produce a library of substituted benzodioxoles.

A key aspect of DOS is the use of efficient and robust chemical reactions that can be performed in a high-throughput format. This often involves the use of solid-phase synthesis, where the starting material is attached to a solid support, such as a resin bead. This allows for the easy purification of the products by simply washing away the excess reagents and byproducts.

The design of a DOS library is crucial for its success. The library should be designed to cover a wide range of molecular properties, such as size, shape, and polarity. This can be achieved by using a diverse set of building blocks and by employing a variety of different chemical reactions.

Once a library of benzodioxole derivatives has been synthesized, it can be screened against a variety of biological targets to identify compounds with interesting activities. This high-throughput screening (HTS) can be performed using a variety of automated techniques. The hits from the HTS can then be further evaluated and optimized to develop new drug candidates.

The application of DOS to the benzodioxole scaffold has the potential to accelerate the discovery of new drugs for a wide range of diseases. By systematically exploring the chemical space around this privileged scaffold, researchers can identify novel compounds with unique and valuable biological properties. mdpi.com

Applications of 2,2,5 Trifluoro 1,3 Benzodioxole in Advanced Research Fields

Medicinal Chemistry Research

The benzodioxole moiety is recognized for conferring favorable properties like good bioavailability and low cytotoxicity in drug candidates. enamine.net The addition of fluorine atoms to this core structure is a validated strategy to improve drug-target interactions and metabolic resilience. enamine.netmdpi.com This approach has led to the development of a wide array of fluorinated benzodioxole building blocks for use in pharmaceutical synthesis. enamine.net

The fluorinated benzodioxole core is a key component in the design of potent and selective enzyme inhibitors, a critical class of therapeutic agents. Its unique electronic and steric properties allow for fine-tuning interactions within the active sites of target enzymes. Research has demonstrated the utility of this and related scaffolds in developing inhibitors for several important enzyme classes.

Succinate (B1194679) dehydrogenase (SDH) is a crucial enzyme in both the tricarboxylic acid cycle and the mitochondrial electron transport chain, making it a key target for fungicides. nih.govfrac.info The development of SDH inhibitors (SDHIs) is a major focus in agrochemical research to manage fungal diseases. nih.govfrac.info

Research into novel fungicides has involved the synthesis of 1,3-benzodioxole-pyrimidine derivatives. In one study, a series of these compounds were designed and evaluated for their fungicidal activities. One particular compound, identified as 5c , demonstrated exceptional, broad-spectrum activity against several fungal pathogens, with its efficacy against Alternaria solani and Botrytis cinerea being significantly more potent than the commercial fungicide boscalid (B143098). Further investigation revealed that compound 5c acts by inhibiting SDH, with an inhibitory concentration (IC50) value of 3.41 μM, comparable to that of boscalid (3.40 μM). Chiral separation of this compound showed that the (S)-enantiomer, (S)-5c , possessed even greater fungicidal activity and SDH inhibition than its (R)-counterpart, a finding supported by molecular docking studies.

Table 1: In Vitro Fungicidal Activity of Selected 1,3-Benzodioxole (B145889) Derivatives

| Compound | Target Fungus | EC₅₀ (mg/L) |

|---|---|---|

| 5c | Alternaria solani | 0.07 |

| Botrytis cinerea | 0.44 | |

| Gibberella zeae | 0.57 | |

| Rhizoctonia solani | 6.96 | |

| Fusarium oxysporum | 6.99 | |

| (S)-5c | Alternaria solani | 0.06 |

| (R)-5c | Alternaria solani | 0.17 |

| Boscalid (Control) | Alternaria solani | 0.16 |

| Botrytis cinerea | 5.02 | |

| Gibberella zeae | 1.28 |

Cholinesterase inhibitors (ChEIs) are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD). cm-uj.krakow.plnih.gov These drugs, which include well-known agents like donepezil, rivastigmine, and galantamine, function by blocking the action of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), thereby increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com Research in this area is focused on discovering new inhibitors, particularly those that might offer dual-binding capabilities or additional neuroprotective effects. nih.govmdpi.com

The development of novel ChEIs often involves exploring diverse chemical scaffolds that can effectively bind to the enzyme's active sites. For instance, studies have identified potent AChE inhibitors derived from natural isochroman-4-one, with a lead compound showing dual-binding to both the catalytic and peripheral anionic sites of the enzyme. mdpi.com In the search for multi-target agents for AD, research has also been conducted on compounds that act as both BuChE inhibitors and 5-HT7 receptor antagonists. cm-uj.krakow.pl While specific studies linking the 2,2,5-trifluoro-1,3-benzodioxole moiety to cholinesterase inhibition are not prominent, its established role as a versatile scaffold in medicinal chemistry makes it a relevant structure for consideration in the design of future ChEIs.

The fluorinated benzodioxole structure is also employed in the synthesis of molecules designed to interact with biological receptors, acting as either agonists (activators) or antagonists (blockers). This modulation of receptor activity is fundamental to treating a vast range of diseases.

Auxins are a class of plant hormones that regulate many aspects of plant growth and development, with root system establishment being a key function. nih.govnih.gov The discovery of agonists for the auxin receptor, Transport Inhibitor Response 1 (TIR1), is a promising avenue for developing new plant growth regulators. nih.govnih.gov

Using computer-aided drug discovery, researchers have designed and synthesized a series of compounds based on a N-(benzo[d] enamine.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide scaffold. nih.govnih.govfrontiersin.orgresearchgate.net Bioassays revealed that one derivative, K-10 , exhibited outstanding root growth-promoting activity in both Arabidopsis thaliana and Oryza sativa (rice), far exceeding that of the natural auxin 1-naphthaleneacetic acid (NAA). nih.govresearchgate.net Further studies confirmed that K-10 functions as a true auxin agonist; it is recognized by the TIR1 receptor and significantly enhances the activity of the auxin-responsive reporter DR5:GUS. nih.gov Molecular docking analysis suggested that K-10 achieves its high potency through a stronger binding interaction with the TIR1 receptor compared to NAA. nih.govresearchgate.net

Table 2: Research Findings for Benzodioxole-Based Auxin Receptor Agonist K-10

| Compound/Parameter | Finding | Source |

|---|---|---|

| Lead Scaffold | N-(benzo[d] enamine.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide | nih.govnih.gov |

| Lead Compound | K-10 | nih.govresearchgate.net |

| Biological Activity | Excellent root growth-promotion, exceeding that of NAA. | nih.govresearchgate.net |

| Mechanism of Action | Acts as an agonist for the auxin receptor TIR1. | nih.gov |

| Molecular Interaction | Exhibits stronger binding ability with TIR1 than NAA in docking studies. | nih.govresearchgate.net |

Adrenergic receptors are a class of G protein-coupled receptors that mediate the effects of catecholamines like norepinephrine (B1679862) and epinephrine, playing vital roles in the central nervous system and peripheral tissues. The search for ligands that can selectively target different adrenergic receptor subtypes (e.g., α1, α2, β1, β2) is an important goal in medicinal chemistry.

The strategic placement of fluorine atoms on a ligand can dramatically alter its receptor selectivity. Research on fluorinated catecholamines has shown that the position of the fluorine atom on the aromatic ring dictates whether the compound will preferentially bind to α- or β-adrenergic receptors. For example, 2-fluoronorepinephrine is a selective β-adrenergic agonist, whereas 6-fluoronorepinephrine is a selective α-adrenergic agonist. This highlights the profound impact of fluorination on modulating ligand-receptor interactions. Although direct studies characterizing this compound with adrenergic receptors are not widely documented, its fluorinated nature makes it and its derivatives scaffolds of interest for designing subtype-selective adrenergic ligands.

Antifungal and Antiparasitic Investigations

The core structure of 1,3-benzodioxole has been a foundation for the development of new antifungal agents. Research has shown that incorporating heterocyclic moieties, aliphatic or amide linkers at position 5, and electron-withdrawing groups at position 6 can enhance antifungal activity against various fungal species that are pathogenic to both plants and humans. buketov.edu.kz

One area of investigation involves the development of nitropropenyl benzodioxole (NPBD), which has demonstrated significant activity against a wide range of fungi. nih.gov NPBD acts as a thiol oxidant and an inhibitor of cysteine-based molecules, and its effectiveness is comparable to established antifungal agents like Amphotericin B and Miconazole. nih.gov This highlights the potential of benzodioxole derivatives in developing new treatments for fungal infections. nih.gov

In the realm of antiparasitic research, the glycolipopeptide occidiofungin, which has known antifungal properties, has also been investigated for its potential against enteric parasites like Cryptosporidium parvum. nih.gov Occidiofungin was found to effectively and irreversibly inhibit the parasite in laboratory settings with limited harm to host cells. nih.gov This discovery opens up the possibility of using this compound as a lead for developing new antiparasitic therapies. nih.gov

Research in Anticancer Agents and Microtubule Inhibition

Microtubules, essential components of the cell's cytoskeleton, are a major target for anticancer drugs due to their critical role in cell division and migration. nih.gov However, many existing microtubule-targeting drugs can also harm healthy cells. nih.gov Researchers are exploring ways to develop anticancer agents that specifically target microtubules in cancer cells. One approach focuses on acetylated microtubules, which are more prevalent in certain types of cancer, such as triple-negative breast cancer. nih.gov

Studies have identified chemical compounds that can selectively bind to and disrupt these acetylated microtubule lattices. nih.gov This disruption interferes with the function of alpha-tubulin acetyltransferase 1 (αTAT1), an enzyme crucial for microtubule acetylation, leading to programmed cell death in cancer cells. nih.gov In animal studies, treatment with these compounds has been shown to significantly reduce tumor growth. nih.gov This line of research suggests that targeting acetylated microtubules with specifically designed compounds could be a promising strategy for developing new cancer therapies. nih.gov

Exploration in Metabolic Disorder Research

Derivatives of benzodioxole are being explored for their potential in treating metabolic disorders like diabetes. nih.gov Diabetes is characterized by high blood sugar levels, and one therapeutic approach is to inhibit the enzyme α-amylase, which is involved in the breakdown of carbohydrates. nih.gov

Researchers have synthesized benzodioxole carboxamide derivatives and tested their ability to inhibit α-amylase. nih.gov Certain synthesized compounds have shown potent inhibition of this enzyme in laboratory tests while demonstrating low toxicity to normal cells. nih.gov In studies with diabetic mice, one of these compounds significantly reduced blood glucose levels. nih.gov These findings suggest that benzodioxole derivatives could be promising candidates for the development of new antidiabetic drugs. nih.gov

| Research Area | Compound Type | Target/Mechanism | Key Findings |

| Antidiabetic | Benzodioxole carboxamide derivatives | α-amylase inhibition | Potent in vitro inhibition and significant blood glucose reduction in diabetic mice. nih.gov |

Modulation of Protein Folding Processes

The study of protein folding is crucial for understanding cellular function and disease. Scientists have adapted techniques from physical-organic chemistry to analyze the transition states of protein folding. One reagent used in these studies is 2,2,2-trifluoroethanol (B45653) (TFE), which is generally thought to stabilize the secondary structures of proteins. nih.gov

Research on the folding of the p53 tetramerization domain has revealed that TFE's effects on protein folding kinetics are more complex. nih.gov It was found that TFE can influence the folding process through various mechanisms beyond just stabilizing secondary structures. nih.gov These include "Hammond effects," which involve shifting the transition state along the reaction coordinate, thereby either accelerating or decelerating the unfolding of the protein, depending on the specific protein variant. nih.gov

Agrochemical Research

The benzodioxole structure is also a key component in the development of new agrochemicals, including fungicides and plant growth regulators.

Fungicide Development and Efficacy Studies

The development of new fungicides is crucial for protecting crops from fungal diseases. Researchers have designed and synthesized novel 1,3-benzodioxole-pyrimidine derivatives and evaluated their effectiveness against various fungal strains. nih.govacs.org

In laboratory tests, several of these compounds demonstrated excellent fungicidal activities. nih.govacs.org One compound, in particular, exhibited a broad spectrum of activity against several significant plant pathogens, including Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum, Alternaria solani, and Gibberella zeae, with greater potency than the commercial fungicide boscalid. nih.govacs.org Further studies showed that this compound provided significant protective and curative effects against A. solani on tomato plants. nih.govacs.org The mechanism of action was identified as the inhibition of the enzyme succinate dehydrogenase (SDH), a crucial component in the fungal respiratory chain. nih.govacs.org

| Compound/Derivative | Target Fungi | Efficacy (EC50 values in mg/L) |

| Compound 5c | Botrytis cinerea | 0.44 nih.govacs.org |

| Rhizoctonia solani | 6.96 nih.govacs.org | |

| Fusarium oxysporum | 6.99 nih.govacs.org | |

| Alternaria solani | 0.07 nih.govacs.org | |

| Gibberella zeae | 0.57 nih.govacs.org | |

| Boscalid (control) | Botrytis cinerea | 5.02 nih.govacs.org |

| Rhizoctonia solani | >50 nih.govacs.org | |

| Fusarium oxysporum | >50 nih.govacs.org | |

| Alternaria solani | 0.16 nih.govacs.org | |

| Gibberella zeae | 1.28 nih.govacs.org |

Plant Growth Regulator Investigations

Plant growth regulators are essential tools in modern agriculture for improving crop yield and quality. frontiersin.org Auxins, a class of plant hormones, play a central role in root development. frontiersin.org While natural auxins are often chemically unstable, synthetic auxins are widely used in agriculture. frontiersin.org

Researchers have focused on developing novel auxin receptor agonists to promote root growth. frontiersin.org Through computer-aided drug discovery, a series of N-(benzo[d] buketov.edu.kzfrontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized. frontiersin.org One of these compounds, designated K-10, showed a remarkable ability to promote root growth in both Arabidopsis thaliana and rice (Oryza sativa). frontiersin.org Further investigations revealed that K-10 functions as an auxin-like compound, binding to the auxin receptor TIR1 and enhancing auxin-related signaling pathways. frontiersin.org Molecular docking studies indicated that K-10 has a stronger binding affinity for TIR1 than the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). frontiersin.org These findings suggest that this class of benzodioxole derivatives holds promise for the development of new and effective plant growth regulators. frontiersin.org

Materials Science Research

In the realm of materials science, the introduction of fluorine atoms into organic molecules can dramatically alter their physical and electronic properties. This makes fluorinated compounds, such as this compound, intriguing candidates for the development of novel materials with tailored functionalities.

The field of organic electronics and optoelectronics, which includes devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), relies on the precise control of the electronic properties of organic semiconductor materials. The incorporation of fluorine atoms, and particularly the trifluoromethyl (CF3) group, is a well-established strategy for fine-tuning these properties. rsc.orgnih.gov

The strong electron-withdrawing nature of fluorine atoms can significantly lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of a conjugated organic molecule. rsc.org This modification can facilitate electron injection and improve the material's resistance to oxidative degradation, thereby enhancing the stability and operational lifetime of electronic devices. rsc.org

Furthermore, non-covalent interactions involving fluorine, such as C–H⋯F hydrogen bonds, can play a crucial role in the solid-state packing of organic materials. rsc.org A well-ordered molecular packing, often a π-stack arrangement, is essential for efficient charge transport, which is a critical factor for the performance of organic field-effect transistors (OFETs) and other electronic devices. rsc.org

While specific research detailing the use of this compound in organic electronic devices is not yet available, the known effects of fluorination on organic semiconductors provide a strong rationale for its potential in this area. The benzodioxole core itself is a structural motif found in some pharmaceutically relevant compounds and has been explored in the synthesis of more complex heterocyclic structures. enamine.netacs.org The combination of this core with trifluoro substitution presents a unique molecular architecture that could be exploited in the design of new electron-transporting or ambipolar materials for a variety of optoelectronic applications.

Future research could involve the synthesis of larger conjugated molecules incorporating the this compound unit and the subsequent investigation of their photophysical and electronic properties. Such studies would be necessary to determine the actual performance of materials based on this compound in devices like OLEDs, OPVs, and OFETs.

Environmental and Biological Fate of Fluorinated Benzodioxoles

Environmental Persistence and Associated Concerns

The inherent stability of the carbon-fluorine bond contributes to the environmental persistence of many fluorinated compounds, leading to their classification as persistent organic pollutants (POPs). numberanalytics.comacs.orgwikipedia.org These "forever chemicals" can accumulate in soil, water, and living organisms, raising concerns about their long-term ecological impact. numberanalytics.comwikipedia.org

While the biodegradation of some fluorinated benzodioxoles has been demonstrated, the rates can be slow and dependent on specific environmental conditions. nih.govsocietechimiquedefrance.fr The potential for bioaccumulation in food chains and the long-range transport of these compounds in the atmosphere are significant environmental concerns. wikipedia.org The widespread distribution of per- and polyfluoroalkyl substances (PFAS) in various environmental compartments, including remote regions, highlights the persistence and mobility of this class of chemicals. wikipedia.org

Development of Analytical Methods for Environmental Monitoring of Fluorinated Compounds

Effective monitoring of fluorinated compounds in the environment is essential for assessing their prevalence and understanding their fate. A range of analytical techniques has been developed for this purpose.

Analytical Methods for Fluorinated Compound Monitoring

| Analytical Technique | Description | Application |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective method for identifying and quantifying specific fluorinated compounds in complex matrices like water, soil, and biological tissues. nih.govclu-in.orgmdpi.com | Commonly used for targeted analysis of known PFAS, including those regulated by environmental agencies. clu-in.orgmdpi.com |

| Total Organic Fluorine (TOF) Analysis | This method measures the total amount of fluorine in organic compounds within a sample, often involving combustion ion chromatography (CIC). It provides an aggregate measure of all fluorinated organic substances present. nih.govnih.gov | Useful for screening and assessing the overall burden of organofluorine contamination, including unknown or uncharacterized compounds. nih.govnih.gov |

| Total Oxidizable Precursor (TOP) Assay | A technique used to estimate the concentration of PFAS precursors that can be oxidized to form perfluoroalkyl acids (PFAAs). This provides insight into the potential for "hidden" PFAS to transform into more persistent forms. clu-in.org | Helps to identify sources of PFAA contamination by revealing the presence of their precursors. clu-in.org |

| Fluorine K-edge X-ray Absorption Near-Edge Structure (XANES) Spectroscopy | A spectroscopic method that can differentiate between inorganic and organic fluorine species in solid samples without extensive sample preparation. nih.gov | An emerging tool for speciating fluorine in environmental samples like soil and sewage sludge, although its sensitivity for low concentrations is still under development. nih.gov |

| Particle-Induced Gamma-ray Emission (PIGE) | A nuclear analytical technique used to quantify the total fluorine content in a sample. clu-in.org | Can be used for total fluorine screening in various materials. clu-in.org |

The selection of an appropriate analytical method depends on the specific monitoring objectives, whether it is the quantification of known contaminants or the exploratory analysis of a broader range of fluorinated substances. mdpi.com

Future Research Trajectories and Emerging Trends

Advancements in Novel Fluorination Methodologies and Reagents

The synthesis of fluorinated compounds, including 2,2,5-Trifluoro-1,3-benzodioxole, is benefiting from a wave of innovation in fluorination techniques. Historically, methods like the Swarts reaction, which uses hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF), and electrochemical fluorination have been employed. dovepress.comnih.gov While effective, these traditional approaches often have limitations in substrate scope and can generate significant hazardous waste. dovepress.comnih.gov

Recent progress has focused on developing greener, more efficient, and selective fluorination methods. dovepress.com This includes the use of safer and more environmentally benign reagents. dovepress.com For instance, researchers are exploring novel quaternary ammonium-based fluorinating agents that are less hygroscopic and more soluble in organic solvents, overcoming the limitations of traditional reagents like potassium fluoride. bioengineer.org Other advancements include copper(II)-mediated fluorination of aryl trifluoroborates and electrophilic fluorination of aryl Grignard reagents. dovepress.com Photoredox catalysis is also emerging as a powerful tool for trifluoromethylation of arenes and heteroarenes under mild conditions. dovepress.com These modern techniques offer pathways to synthesize complex fluorinated molecules with greater precision and a reduced environmental footprint. dovepress.combioengineer.org

Identification and Validation of New Biological Targets for Benzodioxole Derivatives

The 1,3-benzodioxole (B145889) scaffold is a common feature in a multitude of biologically active molecules, exhibiting a wide range of pharmacological effects including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netresearchgate.net The introduction of fluorine atoms, as in this compound, can significantly enhance the biological activity and metabolic stability of these compounds. enamine.netresearchgate.net

Current research is actively exploring new biological targets for benzodioxole derivatives. Studies have shown that these compounds can be cytotoxic to various human tumor cell lines, including those of the colon, breast, lung, and leukemia. nih.govresearchgate.net One of the mechanisms of action involves the induction of programmed cell death (apoptosis) in cancer cells. researchgate.net Furthermore, some benzodioxole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in inflammation and carcinogenesis. nih.gov

Researchers are also investigating the potential of benzodioxole derivatives as schistosomicidal agents to combat schistosomiasis and as antidiabetic agents. nih.govmdpi.com The versatility of the benzodioxole core allows for various chemical modifications to enhance potency and selectivity for specific biological targets. researchgate.net The introduction of fluorine is a key strategy in this endeavor, with fluorinated benzodioxoles showing promise in improving drug-target interactions. enamine.net

Sustainable and Green Chemistry Approaches in Fluorinated Compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of fluorinated compounds. dovepress.comfrontiersin.org The goal is to develop methods that are not only efficient and selective but also environmentally friendly. dovepress.com This involves moving away from hazardous reagents and solvents and designing processes that minimize waste and energy consumption. dovepress.combioengineer.org

Key areas of progress in green fluorine chemistry include:

Use of Greener Reagents: Development of safer and less toxic fluorinating agents is a major focus. dovepress.combioengineer.org For example, a recently developed method utilizes a simple ion-exchange reaction with readily available and inexpensive reagents to create a stable and effective fluorinating agent, reducing the need for hazardous materials. bioengineer.org

Alternative Reaction Conditions: The use of techniques like microwave irradiation and photoredox catalysis can lead to faster reactions and reduced energy consumption. dovepress.comfrontiersin.org

Biocatalysis: Employing enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly approach to synthesizing N-heterocyclic compounds. mdpi.com

Green Solvents: The use of more benign solvents such as ionic liquids and water is being explored to replace traditional volatile organic solvents. frontiersin.org

These sustainable approaches are not only beneficial for the environment but can also lead to more cost-effective and scalable manufacturing processes for fluorinated compounds like this compound. bioengineer.orgeurekalert.org

Integration of Advanced Computational Design and Optimization in Fluorinated Scaffold Development

Computational chemistry is playing an increasingly vital role in the design and development of new fluorinated molecules. nih.gov In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, allow researchers to predict the biological activity and properties of compounds before they are synthesized in the lab. researchgate.netbiointerfaceresearch.com

This computational-first approach offers several advantages:

Rational Drug Design: By modeling the interaction of a molecule with its biological target, researchers can design compounds with improved binding affinity and selectivity. nih.gov